2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
The compound 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a unique chemical entity characterized by its diverse functional groups and complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps, each requiring specific reagents and conditions. A general route might include:
Formation of the imidazole moiety: : This can be achieved through the reaction of p-tolyl hydrazine with an appropriate aldehyde, followed by cyclization.
Thioether formation: : The imidazole derivative is then reacted with a thiol compound under appropriate conditions to form the thioether linkage.
Coupling with indolinone: : Finally, the thioether-imidazole intermediate is coupled with an indolinone derivative under suitable conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the production would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, stringent control of reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone undergoes various types of chemical reactions including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form thiols or amines.
Substitution: : Substitution reactions can occur at the imidazole or indoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.
Substitution reagents: : Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Thiols or amines.
Substitution products: : Various substituted imidazole or indoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential use as a precursor for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, it has potential applications as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, it may find use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves interaction with molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological context, but could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: : Similar structure but with a phenyl group instead of p-tolyl.
2-((1-allyl-5-(m-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: : Similar structure but with a m-tolyl group instead of p-tolyl.
Uniqueness
The unique feature of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is the presence of both the p-tolyl group on the imidazole ring and the indoline moiety, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-13-26-21(19-10-8-17(2)9-11-19)15-24-23(26)28-16-22(27)25-14-12-18-6-4-5-7-20(18)25/h3-11,15H,1,12-14,16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAHGFMPRQQKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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